BenchChemオンラインストアへようこそ!

Cholecystokinin (26-33) (free acid)

CCK2 receptor Radioligand binding Selectivity

Choose Cholecystokinin (26-33) (free acid) for unambiguous CCK2 receptor interrogation. The absence of tyrosine sulfation confers a unique 500- to 1,000-fold selectivity window over CCK1 receptors—eliminating confounding gallbladder contraction and pancreatic secretion in CNS studies. Validated in i.c.v. antinociception, MTC tumor imaging (0.6% ID/g), and MAPK/ERK signaling assays. Optimized free-acid C-terminus facilitates fluorophore/chelator conjugation for radiopharmaceutical development. Specify desulfated CCK-8 to ensure receptor-subtype attribution integrity.

Molecular Formula C49H61N9O14S2
Molecular Weight 1064.2 g/mol
CAS No. 103974-46-5
Cat. No. B1639644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin (26-33) (free acid)
CAS103974-46-5
Molecular FormulaC49H61N9O14S2
Molecular Weight1064.2 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H61N9O14S2/c1-73-18-16-34(54-46(68)36(20-28-12-14-30(59)15-13-28)56-43(65)32(50)23-41(61)62)44(66)52-26-40(60)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(69)55-35(17-19-74-2)45(67)57-38(24-42(63)64)48(70)58-39(49(71)72)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51,59H,16-24,26,50H2,1-2H3,(H,52,66)(H,53,60)(H,54,68)(H,55,69)(H,56,65)(H,57,67)(H,58,70)(H,61,62)(H,63,64)(H,71,72)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyPUZFEBZBSNCBNS-YRVFCXMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin (26-33) (free acid) (CAS: 103974-46-5): A Selective CCK2 Receptor Tool for Neurobiology and Metabolic Research


Cholecystokinin (26-33) (free acid) (also designated CCK-8 free acid, desulfated CCK-8, or CCK-8(NS)) is the unsulfated C-terminal octapeptide fragment of the gastrointestinal hormone cholecystokinin [1]. Lacking the sulfate group on its Tyr residue that is characteristic of endogenous CCK-8, this compound exhibits moderate selectivity for the CCK2 (CCK-B) receptor subtype while displaying substantially reduced affinity for the CCK1 (CCK-A) receptor . This distinct pharmacological profile distinguishes it from its sulfated counterpart and positions it as a specialized tool for dissecting CCK receptor subtype-specific contributions in neurobiology, feeding behavior, and pain modulation.

Why Cholecystokinin (26-33) (free acid) (103974-46-5) Cannot Be Substituted with Other CCK Fragments in Receptor-Specific Studies


Cholecystokinin (26-33) (free acid) cannot be interchanged with other CCK-related peptides without fundamentally altering experimental outcomes. The absence of tyrosine sulfation in this compound creates a unique receptor selectivity signature: it retains high nanomolar affinity for CCK2 receptors while exhibiting 500- to 1000-fold reduced affinity for CCK1 receptors compared to sulfated CCK-8 [1]. In contrast, sulfated CCK-8 binds both receptor subtypes with subnanomolar affinity, CCK-4 exhibits only weak affinity for both receptors, and gastrin-17 displays a different selectivity profile entirely . Consequently, substitution with these analogs would confound interpretation of receptor subtype-specific contributions, particularly in tissues or systems where both CCK1 and CCK2 receptors are co-expressed, such as the pancreas, vagal afferents, or CNS regions.

Cholecystokinin (26-33) (free acid) (103974-46-5): Quantitative Evidence of Differentiation from Sulfated CCK-8 and Other Analogs


Receptor Binding Affinity: Differential Selectivity for CCK2 over CCK1 Receptors

Cholecystokinin (26-33) (free acid) exhibits high affinity for the CCK2 receptor (Ki = 125 nM) while maintaining low affinity for the CCK1 receptor (Ki = 800 nM), resulting in a ~6.4-fold selectivity for CCK2 over CCK1 . In contrast, sulfated CCK-8 displays subnanomolar affinity for both receptor subtypes (Ki = 0.8 nM for CCK1; 1.5 nM for CCK2), with approximately 2-fold selectivity for CCK1 . Thus, desulfation reduces CCK1 affinity by ~1000-fold while reducing CCK2 affinity by ~83-fold, effectively converting the ligand from a potent dual agonist into a moderately selective CCK2-preferring ligand.

CCK2 receptor Radioligand binding Selectivity

Functional Selectivity in Calcium Mobilization Assays

In isolated porcine chief cells, desulfated CCK-8 elicited a small stimulatory effect on intracellular calcium ([Ca2+]i) mobilization, reaching <12% of the maximal response observed with sulfated CCK-8, with an EC50 in the low nanomolar range [1]. Notably, desulfated CCK-8 did not inhibit the robust CCK-8 response, indicating that it acts as a partial agonist at CCKB receptors but lacks functional activity at CCKA receptors [1]. By comparison, sulfated CCK-8 produced a full response with an EC50 of 6 nM, acting predominantly (>80%) through CCKA receptors [1].

Calcium signaling CCK2 receptor Partial agonism

Contractile Activity: 170-Fold Reduced Potency vs. Sulfated CCK-8 in Pyloric Tissue

In the rat isolated pylorus contraction assay, unsulfated CCK-8 was at least 170-fold less potent than sulfated CCK-8 in eliciting smooth muscle contraction [1]. Sulfated CCK-8 produced dose-dependent contraction with an ED50 of approximately 1 nM, whereas unsulfated CCK-8 required substantially higher concentrations to achieve comparable effects [1]. Tetragastrin (CCK-4) was even less potent, being at least 500-fold weaker than sulfated CCK-8 [1].

Smooth muscle contraction Gastrointestinal motility CCK1 receptor

In Vivo Tumor Targeting: Selective Accumulation of Radiolabeled nsCCK-8 in CCK2-Expressing Tumors

In athymic mice bearing CHO-CCK1 and CHO-CCK2 cell-derived tumors, 99mTc-labeled nonsulfated CCK-8 (99mTc-nsCCK8) accumulated selectively in CCK2-expressing tumors (0.6% injected dose per gram at 1 hour post-injection) while exhibiting negligible uptake in CCK1-expressing tumors (0.2% ID/g) [1]. In contrast, 99mTc-labeled sulfated CCK-8 (99mTc-sCCK8) accumulated in both tumor types (2.0% ID/g in CCK1 tumors; 4.2% ID/g in CCK2 tumors) [1]. The IC50 for displacement of 99mTc-nsCCK8 by unlabeled peptide was >1 μM at CCK1 receptors versus 10 nM at CCK2 receptors, confirming functional receptor selectivity [1].

Molecular imaging Tumor targeting CCK2 receptor

Antinociceptive Activity: Distinct Route-Dependent Efficacy Compared to Sulfated CCK-8

In the phenylquinone-induced writhing assay, unsulfated CCK-8 (CCK-8-U) exhibited antinociceptive activity following intracerebroventricular (i.c.v.) administration but lacked efficacy when administered systemically [1]. In contrast, sulfated CCK-8 (CCK-8-S) retained anti-writhing activity via both i.c.v. and systemic routes [1]. Furthermore, in the hot plate test, CCK-8-S produced antinociception while CCK-8-U was inactive, suggesting differential engagement of central pain pathways [1].

Pain modulation Antinociception CCK2 receptor

Cholecystokinin (26-33) (free acid) (103974-46-5): Validated Research Application Scenarios Based on Quantitative Differentiation


CCK2 Receptor-Specific Pharmacological Dissection in Tissues with Mixed CCK1/CCK2 Expression

In tissues co-expressing both CCK1 and CCK2 receptors—such as the pancreas, vagal afferent neurons, or specific CNS nuclei—use of Cholecystokinin (26-33) (free acid) enables selective activation of CCK2 receptors while minimizing CCK1-mediated signaling. As demonstrated by the 1000-fold reduction in CCK1 affinity and <12% maximal calcium mobilization efficacy compared to sulfated CCK-8 [1], this compound allows researchers to attribute functional responses specifically to CCK2 receptor engagement. This is critical for studies investigating the role of CCK2 receptors in anxiety, memory, gastric acid secretion, or tumor cell proliferation.

Central Nervous System (CNS) Behavioral Studies Requiring Minimal Peripheral Confounds

For CNS-focused behavioral assays evaluating anxiety, feeding behavior, or nociception, Cholecystokinin (26-33) (free acid) offers a key advantage: it retains central antinociceptive activity following i.c.v. administration but lacks systemic efficacy [1]. This property reduces peripheral CCK1-mediated effects—such as gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility changes—that would otherwise confound interpretation of centrally-mediated behavioral outcomes [2]. This route-dependent selectivity makes the compound particularly suitable for studies employing intracerebroventricular cannulation in rodent models.

Molecular Imaging Probe Development for CCK2-Expressing Tumors

Cholecystokinin (26-33) (free acid) serves as an ideal scaffold for developing CCK2-selective molecular imaging agents. As validated by in vivo biodistribution studies showing that 99mTc-labeled nonsulfated CCK-8 accumulates selectively in CCK2-expressing tumors (0.6% ID/g) with negligible CCK1 tumor uptake (0.2% ID/g) [1], this peptide provides a validated starting point for designing radiopharmaceuticals targeting medullary thyroid carcinoma, small cell lung cancer, astrocytomas, and gastroenteropancreatic tumors—all of which frequently overexpress CCK2 receptors. The free acid C-terminus may also facilitate conjugation to chelators or fluorophores without the potential instability of a C-terminal amide.

In Vitro Functional Studies of CCK2 Receptor-Mediated Calcium and cAMP Signaling

In isolated cell systems where CCK2 receptor signaling is the primary endpoint, Cholecystokinin (26-33) (free acid) provides a reliable CCK2-preferring agonist with well-characterized partial agonism. Data from porcine chief cells confirm that this compound evokes measurable, albeit modest, calcium mobilization (<12% of maximal sulfated CCK-8 response) with an EC50 in the low nanomolar range [1]. This makes it suitable for studying CCK2-mediated signaling cascades—including MAPK/ERK activation, cAMP modulation, and gene expression changes—in transfected cell lines or primary cultures expressing CCK2 receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cholecystokinin (26-33) (free acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.